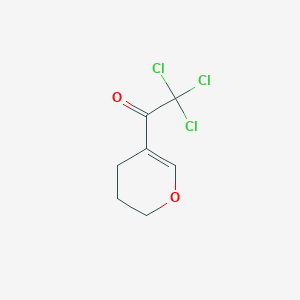

2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone

Descripción

2,2,2-Trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone (CAS: 83124-87-2) is a halogenated ketone featuring a partially saturated 3,4-dihydro-2H-pyran ring substituted at the 5-position with a trichloroacetyl group. This compound is characterized by its high electrophilicity due to the electron-withdrawing trichloromethyl group, making it a reactive intermediate in organic synthesis.

Propiedades

IUPAC Name |

2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNGCQDVIQOYBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=COC1)C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 3,4-dihydro-2H-pyran. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

Substitution: The trichloromethyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Methyl derivatives.

Substitution: Amino or thiol derivatives.

Aplicaciones Científicas De Investigación

2,2,2-Trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive, making the compound a useful intermediate in organic synthesis. The dihydropyran ring can participate in ring-opening reactions, further expanding its utility in chemical transformations.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations:

Heterocyclic Core Influence :

- The 3,4-dihydro-2H-pyran core in the target compound and 4d provides partial saturation, enhancing stability compared to fully unsaturated analogs like pyrrole derivatives (HI-2339). The oxygen atom in dihydropyran may also improve solubility in polar solvents .

- Pyrrole/pyrazole derivatives (e.g., HI-2339, ) exhibit nitrogen-containing cores, enabling diverse hydrogen-bonding interactions and catalytic applications .

Substituent Effects: Trichloroacetyl (-COCCl₃): Increases electrophilicity and reactivity toward nucleophilic substitution, making the target compound and HI-2339 useful in coupling reactions. However, the trichloro group may also contribute to toxicity, limiting commercial availability .

The trifluoro analog (4d) is synthesized via acylation with trifluoroacetic anhydride in the presence of pyridine (86% yield), a milder approach compared to chlorination .

Physicochemical and Functional Differences

- Reactivity: The target compound’s trichloro group likely renders it more reactive toward nucleophiles than the trifluoro analog (4d), but less stable under hydrolytic conditions . Pyrrole-based trichloroethanones (e.g., HI-2339) may exhibit higher thermal stability due to aromaticity, unlike the partially saturated dihydropyran core .

- Applications: HI-2339: Used in agrochemical research, possibly as a precursor for fungicides or herbicides . 4d (Trifluoro analog): Potential use in pharmaceuticals due to fluorine’s bioavailability-enhancing properties . Pyrazole derivatives: Studied for crystallographic behavior and hydrogen-bonding networks, relevant in material science .

Challenges and Limitations

- Commercial Availability : The target compound’s discontinued status (CymitQuimica) contrasts with its availability from Combi-Blocks, highlighting supply chain variability .

- Safety and Handling: Analogous compounds like 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone require stringent safety protocols (e.g., consulting physicians upon exposure), suggesting similar precautions for the trichloro derivative .

Actividad Biológica

2,2,2-Trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone is an organic compound notable for its unique chemical structure, which includes a trichloromethyl group and a dihydropyran ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

- IUPAC Name: 2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone

- Molecular Formula: C7H7Cl3O2

- Molecular Weight: 229.49 g/mol

- CAS Number: 83124-87-2

Synthesis

The synthesis of this compound typically involves the reaction of trichloroacetyl chloride with 3,4-dihydro-2H-pyran under basic conditions. Commonly used bases include pyridine, and the reaction is usually performed in anhydrous solvents such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

The biological activity of 2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone is largely attributed to its reactivity with nucleophiles and electrophiles due to the presence of the trichloromethyl group. This reactivity allows it to serve as an intermediate in various chemical transformations. Additionally, the dihydropyran ring can participate in ring-opening reactions, which may enhance its utility in drug development and other applications .

Anticancer Activity

Recent studies have indicated that compounds containing the dihydropyran moiety exhibit significant anticancer properties. For instance, derivatives similar to 2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone have shown efficacy against various cancer cell lines. The presence of electron-withdrawing groups like chlorine has been correlated with enhanced antiproliferative activity .

Table: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-15 | <10 | Induces apoptosis |

| Compound B | HT29 | <15 | Inhibits cell proliferation |

| 2,2,2-Trichloro... | Jurkat | <20 | Disrupts cell cycle progression |

Antimicrobial Activity

There is emerging evidence suggesting that compounds with similar structures exhibit antimicrobial activity. The presence of halogen atoms in the structure has been linked to increased antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds derived from dihydropyrans have shown promising results in inhibiting bacterial growth .

Study on Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer potential of several dihydropyran derivatives. Among these derivatives was 2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone. The study demonstrated that this compound effectively inhibited the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The findings highlighted its potential as a lead compound for further drug development .

Study on Antimicrobial Effects

Another research effort assessed the antimicrobial properties of various halogenated compounds including those similar to 2,2,2-trichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the dihydropyran structure could enhance antimicrobial efficacy and provide insights into developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.